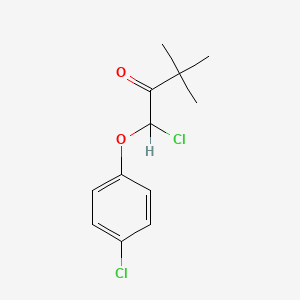

1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

Description

BenchChem offers high-quality 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2O2/c1-12(2,3)10(15)11(14)16-9-6-4-8(13)5-7-9/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJEOCSMLOPQAFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(OC1=CC=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90886214 | |

| Record name | 2-Butanone, 1-chloro-1-(4-chlorophenoxy)-3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57000-78-9 | |

| Record name | 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57000-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanone, 1-chloro-1-(4-chlorophenoxy)-3,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057000789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanone, 1-chloro-1-(4-chlorophenoxy)-3,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanone, 1-chloro-1-(4-chlorophenoxy)-3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butanone, 1-chloro-1-(4-chlorophenoxy)-3,3-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document details two effective synthetic pathways for the precursor ketone, 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one, and a robust protocol for its subsequent α-chlorination. The methodologies presented are grounded in established chemical principles and are designed to be reproducible and scalable. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering not just procedural steps but also the underlying scientific rationale to empower effective and safe laboratory practice.

Introduction

1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (CAS No. 57000-78-9) is a halogenated ketone of significant interest due to its utility as a versatile building block in organic synthesis.[1] Its structure, featuring a reactive α-chloro ketone moiety and a 4-chlorophenoxy group, makes it a valuable precursor for the synthesis of various biologically active molecules. This guide presents a detailed exploration of its synthesis, beginning with the preparation of the precursor ketone and culminating in the targeted α-chlorination.

Part 1: Synthesis of the Precursor Ketone: 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

Two primary, reliable routes for the synthesis of the precursor ketone are presented below. The choice of method may depend on the availability of starting materials and desired scale.

Method A: Williamson Ether Synthesis

This classic and efficient method involves the reaction of sodium 4-chlorophenolate with α-bromopinacolone.

Figure 1: Williamson ether synthesis of the precursor ketone.

-

Preparation of Sodium 4-chlorophenolate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenol (1.0 eq) in a suitable solvent such as methanol.

-

Slowly add sodium methoxide (1.0 eq) to the solution at room temperature. The reaction is exothermic.

-

Stir the mixture for 30 minutes to ensure complete formation of the sodium salt.

-

Reaction with α-Bromopinacolone: To the freshly prepared sodium 4-chlorophenolate solution, add α-bromopinacolone (1.0 eq).

-

Heat the reaction mixture to reflux and maintain for 16 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After cooling to room temperature, remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one.

-

The use of a strong base like sodium methoxide ensures the complete deprotonation of the weakly acidic 4-chlorophenol to form the nucleophilic phenoxide.

-

Refluxing the reaction mixture provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.

-

The aqueous work-up is crucial for removing inorganic byproducts like sodium bromide.

-

Recrystallization is an effective method for purifying the solid product by leveraging differences in solubility between the desired compound and impurities at different temperatures.[3][4]

Method B: Oxidation of 1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-ol

This method provides an alternative route starting from the corresponding secondary alcohol.

Figure 2: Oxidation of the precursor alcohol to the ketone.

-

Reaction Setup: In a flask, prepare a mixture of potassium dichromate (1.0 eq) in sulfuric acid and water.

-

Addition of Alcohol: At 30°C, add 1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-ol (1.0 eq) to the oxidant mixture. An exotherm to approximately 45°C may be observed.[5]

-

Reaction: Stir the mixture overnight at room temperature.[5]

-

Work-up: Extract the reaction mixture three times with diethyl ether.[5]

-

Combine the organic phases and wash with sodium bicarbonate solution and then with water.[5]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one, which has a melting point of 58°C.[5]

-

Chromium-based oxidants like potassium dichromate are powerful and effective for this transformation. However, due to their toxicity, alternative modern oxidation methods such as Swern oxidation or using Dess-Martin periodinane could also be employed for a greener approach.[6][7]

-

The basic wash with sodium bicarbonate is essential to neutralize any remaining acidic components from the reaction mixture.

Part 2: α-Chlorination of 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

The final step in the synthesis is the selective monochlorination at the α-position of the ketone. Sulfuryl chloride (SO2Cl2) is a suitable reagent for this transformation, offering good selectivity under controlled conditions.

Reaction Scheme:

Figure 3: α-Chlorination of the precursor ketone.

Mechanistic Rationale: Acid-Catalyzed α-Chlorination

The α-chlorination of ketones with sulfuryl chloride typically proceeds via an acid-catalyzed mechanism.

Figure 4: Simplified mechanism of acid-catalyzed α-chlorination.

The reaction is initiated by the protonation of the carbonyl oxygen, which increases the acidity of the α-protons. This is followed by tautomerization to form the enol intermediate. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic chlorine from sulfuryl chloride. Subsequent deprotonation yields the α-chloroketone and regenerates the acid catalyst. The presence of methanol can facilitate monochlorination by reacting with excess sulfuryl chloride.[8]

Experimental Protocol:

-

Reaction Setup: In a fume hood, dissolve 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (1.0 eq) in a suitable inert solvent such as dichloromethane or carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Addition of Sulfuryl Chloride: Cool the solution to 0°C in an ice bath. Add sulfuryl chloride (1.0 - 1.2 eq) dropwise to the stirred solution. A catalytic amount of a protic acid (e.g., a drop of concentrated HCl) can be added to initiate the reaction.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC or GC-MS.

-

Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding it to a cold saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts (HCl and SO2). Ensure adequate ventilation as gases will be evolved.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one can be purified by recrystallization from a suitable solvent such as hexanes or ethanol/water to afford the pure product.

Self-Validating System & Trustworthiness:

-

Stoichiometry Control: The use of a slight excess of sulfuryl chloride ensures complete conversion of the starting material, while a large excess should be avoided to minimize the formation of dichlorinated byproducts.

-

Temperature Control: Maintaining a low temperature during the addition of the highly reactive sulfuryl chloride is crucial for controlling the reaction rate and preventing unwanted side reactions.

-

Neutralization Step: The quenching with a basic solution is a critical safety and purification step to remove corrosive acidic byproducts.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one | C12H15ClO2 | 226.70 | 55156-42-8 | 58[5] | - |

| 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one | C12H14Cl2O2 | 261.14 | 57000-78-9 | - | 328.9 at 760 mmHg[1] |

Conclusion

This guide has outlined two reliable synthetic routes for the preparation of the key intermediate, 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one, and a detailed protocol for its subsequent α-chlorination to yield the target compound, 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one. By providing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices, this document aims to equip researchers with the knowledge and tools for the successful and safe synthesis of this important chemical building block. The methodologies described herein are robust and can be adapted for various research and development applications.

References

-

PrepChem. Synthesis of 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one. Available at: [Link]

-

PrepChem. Synthesis of 1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one. Available at: [Link]

-

Chemistry LibreTexts. Recrystallization. Available at: [Link]

-

HBCSE. Recrystallization. Available at: [Link]

-

ElectronicsAndBooks. Sulfuryl Chloride as a Reagent for Selective Chlorination of Symmetrical Ketones and Phenols. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of ketones by oxidation of alcohols. Available at: [Link]

- Google Patents. Process for the oxidation of primary and secondary alcohols to aldehydes and ketones and for the oxidation of 1,2-diols to alpha-ketols and alpha-diketones.

Sources

- 1. guidechem.com [guidechem.com]

- 2. prepchem.com [prepchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 5. prepchem.com [prepchem.com]

- 6. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]

- 7. EP0658533B1 - Process for the oxidation of primary and secondary alcohols to aldehydes and ketones and for the oxidation of 1,2-diols to alpha-ketols and alpha-diketones - Google Patents [patents.google.com]

- 8. electronicsandbooks.com [electronicsandbooks.com]

A Technical Guide to 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (CAS: 57000-78-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Strategic Context

1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (CAS No. 57000-78-9) is a halogenated aromatic ether and ketone derivative.[1][2] With the molecular formula C₁₂H₁₄Cl₂O₂, this compound serves as a highly functionalized synthetic intermediate.[1][3] While not an end-product itself, its strategic importance lies in its structural architecture, which provides a versatile scaffold for the synthesis of more complex molecules, particularly within the agrochemical and pharmaceutical industries.[1]

The core structure, a (4-chlorophenoxy)butan-2-one backbone, is shared by several commercially significant compounds, including the antifungal agent Climbazole and the fungicide Triadimefon.[4][5][6] This relationship highlights the potential of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one as a key building block for developing novel bioactive agents. Its two chlorine atoms and ketone group offer multiple sites for chemical modification, making it a valuable target for research focused on creating new herbicides, fungicides, or pharmaceutical candidates.[1] This guide provides a comprehensive overview of its known chemical properties, a logical synthetic pathway, and essential handling protocols based on available data.

Section 2: Molecular Structure and Physicochemical Properties

The molecular structure features a central butanone chain with several key functional groups: a tert-butyl group at position 3, a ketone at position 2, and both a chloro and a 4-chlorophenoxy group at position 1. This combination of an α-chloro ether and a hindered ketone dictates its chemical reactivity and physical properties.

Caption: Molecular Structure of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one.

The key physicochemical properties are summarized in the table below, derived from computational and publicly available data.

| Property | Value | Source(s) |

| CAS Number | 57000-78-9 | [2][3] |

| Molecular Formula | C₁₂H₁₄Cl₂O₂ | [1][2][3] |

| Molecular Weight | 261.14 g/mol | [1][3] |

| Boiling Point | 328.9 °C at 760 mmHg | [1][2][3] |

| Density | 1.204 g/cm³ | [2][3] |

| Flash Point | 126.2 °C | [2][3] |

| Vapor Pressure | 0.000183 mmHg at 25°C | [1] |

| Refractive Index | 1.518 | [1][2][3] |

| LogP (Octanol/Water) | 3.70 - 4.4 | [1][3] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

Section 3: Synthesis and Mechanistic Considerations

Caption: Proposed two-step synthesis workflow for the target compound.

Experimental Protocol: Synthesis of Precursor 1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one

This procedure is based on the reaction between sodium 4-chlorophenolate and α-bromopinacolone, a classic Williamson ether synthesis.[7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium 4-chlorophenolate (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetone.

-

Addition of Alkyl Halide: Add α-bromopinacolone (1.05 eq) to the solution dropwise at room temperature. The slight excess ensures complete consumption of the phenolate.

-

Causality Insight: The phenolate anion is a potent nucleophile that attacks the electrophilic carbon bearing the bromine atom in α-bromopinacolone, displacing the bromide ion in an Sₙ2 reaction.

-

-

Reaction Progression: Heat the mixture to reflux (typically 50-80°C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate or diethyl ether.

-

Combine the organic phases and wash sequentially with 1M NaOH (to remove any unreacted phenol), water, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one.

Proposed Protocol: α-Chlorination to Yield the Final Product

This second step introduces the chlorine atom at the α-position to the ketone, adjacent to the ether linkage.

-

Reaction Setup: Dissolve the precursor ketone (1.0 eq) in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) in a flask protected from light.

-

Chlorinating Agent: Add sulfuryl chloride (SO₂Cl₂) (1.0 eq) dropwise to the solution at 0°C (ice bath). An acid catalyst, such as a drop of acetic acid, can be used to facilitate the reaction.

-

Mechanistic Insight: The reaction proceeds via an acid-catalyzed enolization of the ketone. The resulting enol, a nucleophile, attacks the electrophilic chlorine of SO₂Cl₂, leading to the formation of the α-chloro ketone and liberating SO₂ and HCl as byproducts.

-

-

Reaction and Quenching: Allow the reaction to warm to room temperature and stir until TLC analysis indicates full consumption of the starting material. Carefully quench the reaction by slowly adding it to a saturated sodium bicarbonate solution to neutralize the acidic byproducts.

-

Work-up and Purification: Extract the product with dichloromethane, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. The final product, 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one, should be purified by column chromatography to remove any potential byproducts.

Section 4: Spectroscopic and Analytical Profile

While specific spectral data is not widely published, the molecular structure allows for the prediction of key analytical signatures essential for characterization.[8]

-

¹H NMR Spectroscopy:

-

A large singlet integrating to 9H around δ 1.1-1.3 ppm, corresponding to the magnetically equivalent protons of the tert-butyl group.

-

A singlet integrating to 1H at a downfield shift (likely δ 5.5-6.5 ppm) for the methine proton at C1, which is deshielded by the adjacent chlorine, oxygen, and carbonyl group.

-

A set of two doublets in the aromatic region (δ 6.9-7.4 ppm), integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring.

-

-

¹³C NMR Spectroscopy:

-

A signal for the carbonyl carbon (C=O) in the range of δ 195-205 ppm.

-

A signal for the C1 carbon (CH-Cl) significantly downfield, likely δ 80-95 ppm.

-

Signals for the aromatic carbons, including the ipso-carbon attached to the ether oxygen (δ 155-160 ppm) and the carbon attached to chlorine (δ 128-135 ppm).

-

Signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group.

-

-

Mass Spectrometry (MS):

-

The electron impact (EI) or electrospray ionization (ESI) mass spectrum is expected to show a molecular ion (M⁺) peak cluster. Due to the presence of two chlorine atoms, a characteristic isotopic pattern of M⁺, (M+2)⁺, and (M+4)⁺ peaks with a relative intensity ratio of approximately 9:6:1 will be observed, confirming the presence of two chlorine atoms.

-

-

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band between 1715-1735 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.

-

Prominent C-O-C stretching bands for the aromatic ether linkage in the 1200-1270 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

-

C-Cl stretching vibrations typically appear in the 600-800 cm⁻¹ region.

-

Section 5: Reactivity, Stability, and Potential Applications

Reactivity and Stability: The compound's reactivity is governed by its functional groups. The α-chloro ether moiety is susceptible to nucleophilic substitution. The ketone's carbonyl group can undergo nucleophilic addition reactions. The compound is expected to be stable under standard ambient conditions but should be protected from strong bases, which could promote elimination or hydrolysis, and strong oxidizing agents.[9] High temperatures should also be avoided to prevent decomposition.[9]

Potential Applications: The primary value of this compound is as a sophisticated synthetic intermediate.[1]

-

Agrochemical Synthesis: Its structural similarity to fungicides suggests its utility in creating new crop protection agents. The chloro- and chlorophenoxy groups are common toxophores in herbicides and fungicides.[1]

-

Pharmaceutical Development: The scaffold can be modified to explore new drug candidates. The α-chloro ketone is a reactive handle for introducing other functional groups, such as amines or azoles, to build libraries of potential therapeutic agents.[1]

-

Material Science: Halogenated organic compounds can also find applications as flame retardants or intermediates in polymer synthesis, although this is a less explored area for this specific molecule.

Section 6: Safety and Handling

Hazard Assessment: Specific toxicological data for 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one is not available in public databases.[1] However, based on its chemical structure—an α-chloro ketone and a chlorinated aromatic compound—it must be handled as a potentially hazardous substance. Structurally related compounds are classified as harmful if swallowed.[10][11] It should be considered an irritant to the eyes, skin, and respiratory system.

Recommended Safe Handling Protocol:

-

Engineering Controls: All manipulations should be conducted inside a certified chemical fume hood to prevent inhalation of vapors or dust.[12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a flame-retardant lab coat. Ensure gloves are compatible with the solvents being used.

-

Respiratory Protection: Not typically required if work is performed in a fume hood. If handling large quantities or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[12]

-

-

Handling Practices: Avoid direct contact with skin, eyes, and clothing.[12] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[10]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[9][12]

-

Disposal: Dispose of waste material in accordance with local, regional, and national environmental regulations. Do not allow it to enter the sewer system.

References

-

CPAchem Ltd. (2023). Safety data sheet according to 1907/2006/EC, Article 31. Source: CPAchem. URL: [Link]

-

PrepChem. (n.d.). Synthesis of 1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one. Source: PrepChem.com. URL: [Link]

-

PrepChem. (n.d.). Synthesis of 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one. Source: PrepChem.com. URL: [Link]

-

National Center for Biotechnology Information. (n.d.). Climbazole. Source: PubChem Compound Database, CID 37907. URL: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Butanone, 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-, (1R)-. Source: PubChem Compound Database, CID 156429. URL: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. Climbazole | C15H17ClN2O2 | CID 37907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Butanone, 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-, (1R)- | C14H16ClN3O2 | CID 156429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(4-Clorophenoxy)-3,3-dimethyl-1-(imidazole-1-yl)-2-butan… [cymitquimica.com]

- 7. prepchem.com [prepchem.com]

- 8. 57000-78-9|1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one|BLD Pharm [bldpharm.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. bg.cpachem.com [bg.cpachem.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic Characterization of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one: A Predictive and Mechanistic Guide

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel alpha-chloro ketone, 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (CAS No. 57000-78-9). In the absence of published experimental spectra, this document serves as an in-depth predictive guide for researchers, scientists, and professionals in drug development. By dissecting the molecule into its constituent functional groups—a 4-chlorophenoxy moiety, an α-chloro ketone, and a tert-butyl group—we will forecast the expected Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. This guide emphasizes the causal relationships between molecular structure and spectral output, providing a robust framework for the identification and characterization of this and similar compounds.

Introduction

1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one is a multifaceted organic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a reactive α-chloro ketone, a bulky tert-butyl group, and a 4-chlorophenoxy ring, suggests a rich and complex spectroscopic profile. Accurate interpretation of its spectral data is paramount for confirming its identity, assessing its purity, and understanding its reactivity.

This document moves beyond a simple listing of predicted values. It is structured to provide a didactic exploration of how each structural component is expected to manifest in the most common spectroscopic techniques. By understanding the "why" behind the predicted data, researchers can develop a more intuitive and powerful approach to spectroscopic analysis.

Molecular Structure and Key Features:

-

IUPAC Name: 1-chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

-

CAS Number: 57000-78-9[2]

-

Molecular Formula: C₁₂H₁₄Cl₂O₂[2]

-

Molecular Weight: 261.14 g/mol

The key structural fragments we will analyze are:

-

The p-disubstituted aromatic ring of the 4-chlorophenoxy group.

-

The ether linkage connecting the aromatic ring to the aliphatic chain.

-

The carbonyl group (C=O) of the ketone.

-

The α-chloro substituent , which significantly influences the electronic environment of the carbonyl group and the adjacent methine proton.

-

The tert-butyl group , which provides a distinctive singlet in the ¹H NMR spectrum.

Predicted Infrared (IR) Spectroscopy

2.1. The Causality of IR Absorptions

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The frequency of these vibrations is determined by the masses of the bonded atoms and the strength of the bond between them. Therefore, specific functional groups give rise to characteristic absorption bands in the IR spectrum. For 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one, we anticipate key signals from the aromatic ring, the C-O ether linkage, the C=O of the ketone, and the C-Cl bond.

2.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

A standard and efficient method for obtaining an IR spectrum of a solid or liquid sample is ATR-IR spectroscopy.

-

Sample Preparation: Ensure the sample is free of solvent. If it is a solid, a small amount is placed directly onto the ATR crystal.

-

Data Acquisition: The ATR accessory is placed in the spectrometer's sample compartment. A background spectrum of the clean, empty crystal is recorded. The sample is then brought into contact with the crystal, and the sample spectrum is acquired.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Workflow for ATR-IR Spectroscopy

Caption: A simplified workflow for acquiring an IR spectrum using an ATR accessory.

2.3. Predicted IR Absorption Bands

The predicted IR spectrum is a composite of the absorptions from its constituent parts. We can predict the key peaks by examining the spectra of analogous compounds like 4-chlorophenol and pinacolone (3,3-dimethyl-2-butanone).

| Predicted Wavenumber (cm⁻¹) | Functional Group Vibration | Rationale and Comparative Analysis |

| ~3100-3000 | C-H stretch (aromatic) | Expected for the hydrogens on the 4-chlorophenoxy ring. |

| ~2970 | C-H stretch (aliphatic) | Characteristic of the tert-butyl group, similar to the C-H stretches in pinacolone.[3] |

| ~1725-1745 | C=O stretch (α-chloro ketone) | This is a key diagnostic peak. The carbonyl stretch in a simple aliphatic ketone like pinacolone is around 1715 cm⁻¹.[4][5] The presence of an electronegative chlorine atom on the α-carbon induces a positive dipole on the carbonyl carbon, strengthening the C=O bond and shifting its stretching frequency to a higher wavenumber (a hypsochromic or blue shift).[6] |

| ~1590, ~1490 | C=C stretch (aromatic) | These two bands are characteristic of the benzene ring in the 4-chlorophenoxy group. Similar peaks are observed in the spectrum of 4-chlorophenol.[7][8] |

| ~1250 | C-O stretch (aryl ether) | The asymmetric C-O-C stretch of the aryl ether linkage is expected in this region. |

| ~1100 | C-O stretch (aliphatic ether) | The symmetric C-O-C stretch is also anticipated. |

| ~830 | C-H bend (aromatic, para-disubstituted) | A strong out-of-plane bending vibration characteristic of a 1,4-disubstituted (para) benzene ring. |

| ~750-650 | C-Cl stretch | The carbon-chlorine bond stretches are expected in this region of the fingerprint. |

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1. The Logic of Proton Environments

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their electronic environments, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it; nearby electronegative atoms or groups will "deshield" a proton, causing it to resonate at a higher chemical shift (downfield).

3.2. Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is "locked" onto the deuterium signal of the solvent. The magnetic field is "shimmed" to achieve homogeneity.

-

Data Acquisition: A standard ¹H pulse sequence is run. The resulting free induction decay (FID) is Fourier transformed by the instrument's software to generate the NMR spectrum.

Workflow for ¹H NMR Spectroscopy

Caption: General workflow for obtaining a ¹H NMR spectrum.

3.3. Predicted ¹H NMR Spectrum

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |

| ~7.30 | Doublet | 2H | Ar-H | These are the two aromatic protons ortho to the chlorine atom on the 4-chlorophenoxy ring. They are deshielded by the electronegative chlorine. In 4-chlorophenol, these protons appear around 7.19 ppm.[9] |

| ~6.95 | Doublet | 2H | Ar-H | These are the two aromatic protons ortho to the ether oxygen. The oxygen atom is electron-donating through resonance, shielding these protons relative to those ortho to the chlorine. In 4-chlorophenol, these protons appear around 6.77 ppm.[9] |

| ~6.50 | Singlet | 1H | -O-CH(Cl)- | This is the methine proton on the α-carbon. It is significantly deshielded by three electronegative groups: the ether oxygen, the chlorine atom, and the carbonyl group. This will be a singlet as there are no adjacent protons. |

| ~1.20 | Singlet | 9H | -C(CH₃)₃ | This strong singlet is highly characteristic of the tert-butyl group. The nine protons are equivalent and have no adjacent protons to couple with. In pinacolone, the tert-butyl protons appear at approximately 1.12 ppm.[10] |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1. The Principle of Carbon Environments

¹³C NMR spectroscopy provides information on the different carbon environments in a molecule.[11] Like ¹H NMR, the chemical shift is dependent on the electronic environment, with electronegative groups causing a downfield shift. A key feature is that the chemical shift range is much larger than in ¹H NMR (~0-220 ppm).

4.2. Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol is very similar to that of ¹H NMR, using the same sample. However, because the ¹³C isotope has a low natural abundance (~1.1%), more scans are typically required to obtain a good signal-to-noise ratio. A common technique is broadband proton decoupling, which simplifies the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line.

4.3. Predicted ¹³C NMR Spectrum

| Predicted δ (ppm) | Assignment | Rationale and Comparative Analysis |

| ~205 | C=O | The carbonyl carbon of a ketone is highly deshielded and appears far downfield. In pinacolone, the ketone carbon is at ~214 ppm.[3] The α-chloro and α-phenoxy groups will slightly alter this, but it will remain in the characteristic ketone region. |

| ~155 | Ar-C (C-O) | The aromatic carbon directly attached to the ether oxygen. This carbon is deshielded by the oxygen. In 4-chlorophenol, this carbon appears at ~154 ppm.[9] |

| ~130 | Ar-C (C-Cl) | The aromatic carbon bonded to chlorine. |

| ~129 | Ar-CH | The two aromatic carbons ortho to the chlorine. In 4-chlorophenol, these appear at ~129.4 ppm.[9] |

| ~117 | Ar-CH | The two aromatic carbons ortho to the ether oxygen. In 4-chlorophenol, these appear at ~116.6 ppm.[9] |

| ~80-90 | -O-CH(Cl)- | The α-carbon is shifted significantly downfield due to the direct attachment of two electronegative atoms, oxygen and chlorine. |

| ~45 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. In pinacolone, this carbon is at ~44.3 ppm.[3] |

| ~26 | -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. In pinacolone, these appear at ~26.3 ppm.[3] |

Predicted Mass Spectrometry (MS)

5.1. The Principles of Fragmentation

Electron Ionization (EI) Mass Spectrometry involves bombarding a molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a mass spectrum. The fragmentation pattern provides a molecular fingerprint and valuable structural information.

5.2. Key Predictive Features for 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

-

Molecular Ion (M⁺): The molecular formula is C₁₂H₁₄Cl₂O₂. Chlorine has two common isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Due to the presence of two chlorine atoms, the molecular ion peak will appear as a cluster of peaks.

-

M⁺ peak: (containing two ³⁵Cl atoms) at m/z = 260.

-

M+2 peak: (containing one ³⁵Cl and one ³⁷Cl) at m/z = 262. Its intensity will be approximately 65% of the M⁺ peak.

-

M+4 peak: (containing two ³⁷Cl atoms) at m/z = 264. Its intensity will be approximately 10% of the M⁺ peak. This characteristic M⁺, M+2, M+4 pattern is a definitive indicator of a molecule containing two chlorine atoms.

-

-

Alpha-Cleavage: A common fragmentation pathway for ketones is α-cleavage, the breaking of the bond between the carbonyl carbon and an adjacent carbon.

-

Cleavage A: Loss of the tert-butyl radical (•C(CH₃)₃, mass 57) would lead to a fragment with the structure [C₈H₇Cl₂O₂]⁺ at m/z = 203 (and its M+2 and M+4 isotopes). This is a highly probable fragmentation.

-

Cleavage B: Loss of the [C₇H₆ClO₂]• radical would result in the formation of the tert-butyl acylium ion, [(CH₃)₃C-C=O]⁺, at m/z = 85 .

-

-

McLafferty Rearrangement: This rearrangement is not possible for this molecule as it lacks a γ-hydrogen.

-

Other Key Fragments:

-

[ (CH₃)₃C ]⁺: A peak at m/z = 57 corresponding to the stable tert-butyl cation is very likely to be the base peak (the most intense peak) in the spectrum. This is a common feature in the mass spectra of compounds containing a tert-butyl group, as seen in pinacolone.[12]

-

[ C₆H₄ClO ]⁺: A fragment corresponding to the 4-chlorophenoxy cation at m/z = 127 (and its M+2 isotope at 129) is also expected from cleavage of the ether bond.

-

Fragmentation Pathway Diagram

Caption: Predicted major fragmentation pathways for the title compound in EI-MS.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one. By leveraging fundamental spectroscopic principles and comparative data from analogous structures, we have established a set of expected spectral characteristics that should prove invaluable for any researcher working with this compound. The emphasis on the causal links between chemical structure and spectral output is intended to not only aid in the identification of this specific molecule but also to reinforce a deeper, more mechanistic understanding of spectroscopic interpretation. The provided protocols and workflows represent standard, validated approaches for obtaining high-quality data.

References

-

Studylib. (n.d.). Pinacolone NMR 1H Approximation: C6H12O Analysis. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398). Retrieved from [Link]

-

Organic Spectroscopy International. (2015, August 27). Pinacolone. Retrieved from [Link]

-

PubChem. (n.d.). Pinacolone. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorophenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of (a).pinacolone and (b). 2,3-dimethyl-1,3-butadiene. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for -. Retrieved from [Link]

-

Chegg. (n.d.). What is the expected difference in the IR spectrum between pinacol and pinacolone? Give.... Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Chlorophenol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

MassBank. (2008, October 21). pinacolone. Retrieved from [Link]

-

SpectraBase. (n.d.). Pinacolone. Retrieved from [Link]

-

mzCloud. (2015, September 28). 4 Chlorophenol. Retrieved from [Link]

-

NOP - Sustainability in the organic chemistry lab course. (n.d.). 13C-NMR. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Chlorophenol. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Chlorophenol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

NOP - Sustainability in the organic chemistry lab course. (2006, March). 3028 Pinacol pinacolone rearrangement. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S18 1 H NMR spectra of 4-Chlorophenol in CDCl 3. Retrieved from [Link]

-

Pearson. (n.d.). Pinacolone has a base peak in its mass spectrum at m/z 57. What i.... Retrieved from [Link]

-

PubChem. (n.d.). Climbazole. Retrieved from [Link]

-

NIST WebBook. (n.d.). Phenol, 4-chloro-. Retrieved from [Link]

-

ACS Publications. (n.d.). Organic Quantum Chemistry. XIII. The Electronic Spectra of the α-Halo Ketones1,2. Retrieved from [Link]

-

Chegg.com. (2017, March 28). Solved Label the peaks on the IR spectrum of Pinacolone. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Chlorophenol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Chlorophenol - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

NIST WebBook. (n.d.). Phenol, 4-chloro-. Retrieved from [Link]

-

Reddit. (2025, November 19). Unexplainable Abnormalities in the IR spectra of 4-Chlorophenol?. Retrieved from [Link]

-

Ataman Kimya. (n.d.). CLIMBAZOLUM (CLIMBAZOLE). Retrieved from [Link]

-

Sorachim. (n.d.). 4-Chlorophenol. Retrieved from [Link]

-

Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

YouTube. (2021, April 20). 21.3 Alpha Halogenation | Organic Chemistry. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. homework.study.com [homework.study.com]

- 5. Solved Label the peaks on the IR spectrum of Pinacolone | Chegg.com [chegg.com]

- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Chlorophenol(106-48-9) IR Spectrum [m.chemicalbook.com]

- 8. reddit.com [reddit.com]

- 9. rsc.org [rsc.org]

- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: Pinacolone [orgspectroscopyint.blogspot.com]

- 11. 4-Chlorophenol(106-48-9) MS [m.chemicalbook.com]

- 12. Pinacolone has a base peak in its mass spectrum at m/z 57. What i... | Study Prep in Pearson+ [pearson.com]

An In-Depth Technical Guide to 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (CAS Number: 57000-78-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one, a halogenated ketone of significant interest as a chemical intermediate. While detailed public research on this specific molecule is limited, this document synthesizes available data and provides expert insights based on its structural characteristics and relationship to well-studied chemical classes. This guide covers the physicochemical properties, plausible synthetic pathways, inferred mechanisms of action for its potential biological activities, and prospective applications, particularly in the synthesis of agrochemicals and pharmaceuticals.

Chemical Identity and Physicochemical Properties

1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one is a unique molecule featuring a chlorophenoxy group, a ketone, and an α-chloro substitution. This combination of functional groups makes it a versatile building block in organic synthesis.

Synonyms:

-

2-Butanone, 1-chloro-1-(4-chlorophenoxy)-3,3-dimethyl-[1]

-

1-(4-Chlorophenoxy)-1-chloro-3,3-dimethyl-2-butanone[1]

-

1-chloro-1-(4-chlorophenoxy)-3,3-dimethylbutanone-2[1]

Table 1: Physicochemical Properties of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

| Property | Value | Source |

| CAS Number | 57000-78-9 | [1] |

| Molecular Formula | C₁₂H₁₄Cl₂O₂ | [1] |

| Molecular Weight | 261.14 g/mol | [2] |

| Appearance | Colorless liquid (predicted) | [3] |

| Boiling Point | 328.9 °C at 760 mmHg | [1][4] |

| Density | 1.204 g/cm³ | [1][4] |

| Flash Point | 126.2 °C | [1][4] |

| Refractive Index | 1.518 | [1][4] |

| LogP | 3.70 | [3] |

Synthesis and Chemical Reactivity

While specific, detailed synthetic protocols for 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one are not extensively published in peer-reviewed literature, a plausible and efficient synthetic route can be extrapolated from established methods for the synthesis of α-haloketones.[5][6] The reactivity of this compound is largely dictated by the electrophilic nature of the carbonyl carbon and the susceptibility of the α-chloro group to nucleophilic substitution.[5]

Plausible Synthetic Pathway

A likely synthetic approach involves the α-chlorination of a precursor ketone, 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one. This precursor can be synthesized via a Williamson ether synthesis between sodium 4-chlorophenolate and 1-bromo-3,3-dimethylbutan-2-one (α-bromopinacolone).

Experimental Protocol: A Generalized Two-Step Synthesis

Step 1: Synthesis of 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium 4-chlorophenolate in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

-

Nucleophilic Substitution: To the stirred solution, add 1-bromo-3,3-dimethylbutan-2-one dropwise at room temperature.

-

Reaction Progression: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 2: α-Chlorination

-

Reaction Setup: Dissolve the synthesized 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one in a suitable chlorinated solvent such as dichloromethane or chloroform.

-

Chlorination: Introduce a chlorinating agent. Common reagents for α-chlorination of ketones include sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).[7] The reaction may be catalyzed by a radical initiator or an acid.

-

Reaction Monitoring: Monitor the formation of the desired product by GC-MS or TLC.

-

Purification: After the reaction is complete, wash the reaction mixture with an aqueous solution of a mild reducing agent (e.g., sodium bisulfite) to quench any remaining chlorinating agent, followed by a wash with water and brine. Dry the organic layer and remove the solvent under reduced pressure to yield the final product, 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one.

Caption: Plausible two-step synthesis of the target compound.

Inferred Mechanisms of Biological Action

This compound is recognized as a key intermediate in the synthesis of agrochemicals and pharmaceuticals, suggesting it possesses inherent biological activity or is readily converted into active molecules.[3] Its structure suggests potential antifungal and herbicidal properties.

Anticipated Antifungal Activity: Inhibition of Ergosterol Biosynthesis

1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one is a known precursor to the imidazole antifungal agent, climbazole.[8] This structural relationship strongly suggests that its potential antifungal action would be similar to that of conazole fungicides. The primary mechanism of action for this class of compounds is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[9][10]

This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[9][10] By inhibiting CYP51, the compound would disrupt the integrity and function of the fungal cell membrane, leading to the accumulation of toxic sterol intermediates and ultimately, cell death.[10]

Caption: Inferred antifungal mechanism of action.

Potential Herbicidal Activity: Disruption of Fatty Acid Elongation

The chloroacetamide moiety is a well-known toxophore in many commercial herbicides.[11] Although this compound is a ketone and not an acetamide, the presence of the α-chloro group suggests a similar mode of action. Chloroacetamide herbicides are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[3][11]

This inhibition is thought to occur through the alkylation of key enzymes involved in the fatty acid elongation pathway.[11] The disruption of VLCFA synthesis would lead to a cascade of downstream effects, including impaired cell membrane formation, defective cuticle development, and ultimately, the inhibition of cell division and plant growth.

Caption: Inferred herbicidal mechanism of action.

Analytical Characterization

A comprehensive analytical characterization is essential for quality control and mechanistic studies. While a public repository of spectra for this specific compound is not available, the following techniques would be standard for its analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the molecular structure. Key expected signals in the ¹H NMR would include a singlet for the tert-butyl protons, multiplets for the aromatic protons of the chlorophenoxy group, and a characteristic signal for the methine proton adjacent to the chlorine and oxygen atoms.

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) would be suitable for determining the molecular weight and fragmentation pattern, which would aid in structural elucidation and purity assessment. The isotopic pattern of the two chlorine atoms would be a key diagnostic feature.[12]

-

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, notably a strong absorption band for the carbonyl (C=O) stretch of the ketone and bands associated with the C-O-C ether linkage and the aromatic ring.

Toxicology and Safety Considerations

-

Chlorophenoxy Compounds: This class of compounds can exhibit moderate acute toxicity.[8] Symptoms of exposure can include irritation to the skin, eyes, and respiratory tract. Systemic effects from significant exposure to some chlorophenoxy herbicides have been reported to include neurotoxicity and myotoxicity.[2][13]

-

α-Haloketones: These compounds are generally considered to be reactive and can be irritants and sensitizers. Their reactivity stems from the electrophilic nature of the carbon bearing the halogen.[5]

-

General Handling Precautions: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Applications and Future Directions

The primary established application of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one is as a key intermediate in the synthesis of the antifungal agent climbazole.[8] Its structural features also suggest potential as a precursor for a variety of other biologically active molecules in the agrochemical and pharmaceutical industries.

Future research could focus on:

-

Developing and optimizing a scalable synthesis protocol.

-

Screening for novel antifungal and herbicidal activities.

-

Investigating its potential as a scaffold for the development of new drug candidates.

-

Conducting comprehensive toxicological studies to fully characterize its safety profile.

Conclusion

1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one is a valuable chemical intermediate with significant potential in synthetic chemistry. While detailed research on this specific molecule is sparse, this guide provides a framework for its synthesis, potential mechanisms of action, and applications based on established chemical principles and data from structurally related compounds. Further investigation is warranted to fully elucidate its properties and unlock its full potential in drug discovery and development.

References

- Bradberry SM, et al. Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review. J Toxicol Clin Toxicol. 2000;38(2):111-22.

-

Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Available from: [Link]

-

U.S. Environmental Protection Agency. Chlorophenoxy Herbicides. Available from: [Link]

- Al-Zaydi KM. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. 2009;14(11):4794-4867.

- Fuerst EP. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology. 1987;1(3):270-277.

- Google Patents. CN100532366C - Synthesis method of climbazole.

- World Health Organization. Chlorophenoxy herbicides (excluding 2,4-D and MCPA)

- Taxvig C, et al. Conazole fungicides inhibit Leydig cell testosterone secretion and androgen receptor activation in vitro. Toxicol In Vitro. 2014;28(5):982-9.

-

ResearchGate. Chloroacetamide Herbicides. Available from: [Link]

- Lee S, et al. Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography-chemical ionization-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2012;905:81-7.

- Belskaya NP, et al. Synthetic Access to Aromatic α-Haloketones. Molecules. 2020;25(24):5914.

- Roberts A, et al. Intentional self-poisoning with the chlorophenoxy herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA). Clin Toxicol (Phila). 2005;43(7):797-802.

-

Science.gov. conazole fungicides propiconazole: Topics by Science.gov. Available from: [Link]

-

ResearchGate. Mechanisms of Toxicity, Clinical Features, and Management of Acute Chlorophenoxy Herbicide Poisoning: A Review. Available from: [Link]

- Sheehan DJ, et al. A new, broad-spectrum azole antifungal: Posaconazole - Mechanisms of action and resistance, spectrum of activity.

- Gordon CL, et al. Descriptive and mechanistic toxicity of conazole fungicides using the model test alga Dunaliella tertiolecta (Chlorophyceae). Environ Toxicol Chem. 2010;29(2):398-405.

-

Oklahoma State University Extension. Herbicide How-To: Understanding Herbicide Mode of Action. Available from: [Link]

- Wang C, et al. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Mol Med Rep. 2021;24(1):505.

-

ACS Publications. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Available from: [Link]

Sources

- 1. CN1466561A - A method for preparing α' chloroketones - Google Patents [patents.google.com]

- 2. epa.gov [epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. Descriptive and mechanistic toxicity of conazole fungicides using the model test alga Dunaliella tertiolecta (Chlorophyceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]

- 8. cdn.who.int [cdn.who.int]

- 9. Conazole fungicides inhibit Leydig cell testosterone secretion and androgen receptor activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 12. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Activities of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (hereafter referred to as CCDB). Based on a thorough analysis of its structural motifs, we hypothesize that CCDB possesses significant potential as both a fungicidal and a herbicidal agent. This document outlines the scientific rationale for these hypotheses, details robust experimental protocols for their evaluation, and discusses potential mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new bioactive compounds.

Introduction to 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (CCDB)

CCDB is a synthetic organic compound characterized by an α-chloroketone core, a 4-chlorophenoxy substituent, and a bulky tert-butyl group. To date, the biological activities of CCDB have not been extensively reported in peer-reviewed literature, presenting a compelling opportunity for novel discovery.

Table 1: Physicochemical Properties of CCDB

| Property | Value | Source |

| CAS Number | 57000-78-9 | |

| Molecular Formula | C₁₂H₁₄Cl₂O₂ | |

| Molecular Weight | 261.14 g/mol | |

| IUPAC Name | 1-chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one | |

| Predicted LogP | 3.70 |

The unique combination of a reactive α-chloroketone, a biologically active phenoxy moiety, and a sterically hindering tert-butyl group suggests that CCDB may exhibit specific and potent biological effects. The following sections will delve into the scientific basis for investigating its potential fungicidal and herbicidal properties.

Postulated Biological Activity I: Fungicidal Properties

Scientific Rationale

The hypothesis that CCDB possesses fungicidal activity is predicated on the well-documented antifungal properties of structurally related compounds.

-

The α-Haloketone Moiety: α-Haloketones are known to be reactive electrophiles that can form covalent bonds with nucleophilic residues in biological macromolecules, such as the cysteine or histidine residues in enzyme active sites, leading to irreversible inhibition and cellular disruption. This reactivity is a cornerstone of the biological activity of many antimicrobial compounds.

-

Structural Analogy to Known Fungicides: CCDB shares a core structure with established antifungal agents. For instance, Climbazole , an imidazole-containing antifungal, and Triadimefon , a triazole-based fungicide, both feature a 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one backbone. It is plausible that the α-chloro group in CCDB could mimic the role of the azole groups in these compounds in interacting with fungal-specific targets.

Proposed Experimental Workflow for Antifungal Activity Screening

To rigorously evaluate the fungicidal potential of CCDB, a multi-step experimental approach is proposed.

Caption: Proposed workflow for the evaluation of CCDB's antifungal properties.

Detailed Experimental Protocols

This assay will determine the lowest concentration of CCDB that inhibits the visible growth of a panel of clinically relevant fungal pathogens.

Materials:

-

Test Compound: 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (CCDB)

-

Fungal Strains: Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans

-

Media: RPMI-1640 with L-glutamine, buffered with MOPS

-

Positive Controls: Fluconazole, Amphotericin B

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Culture fungal strains on appropriate agar plates. Harvest and suspend cells in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeast).

-

Compound Dilution: Prepare a stock solution of CCDB in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations.

-

Inoculation: Dilute the standardized fungal suspension in RPMI-1640 and add to each well containing the diluted compound, achieving a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of CCDB at which there is no visible growth, as determined by visual inspection or by measuring optical density.

This assay will determine if CCDB is fungistatic (inhibits growth) or fungicidal (kills the fungus).

Procedure:

-

Following the MIC determination, take an aliquot from each well showing no visible growth.

-

Plate the aliquots onto appropriate agar plates (e.g., Sabouraud Dextrose Agar).

-

Incubate the plates at 35°C for 24-48 hours.

-

The MFC is the lowest concentration of CCDB that results in no fungal growth on the agar plates.

Postulated Mechanism of Fungicidal Action

Given its chemical structure, CCDB could exert its antifungal effects through several mechanisms:

-

Disruption of Fungal Cell Membrane: The lipophilic nature of the 4-chlorophenoxy and tert-butyl groups may facilitate the insertion of CCDB into the fungal cell membrane, disrupting its integrity and leading to cell lysis.

-

Enzyme Inhibition: The electrophilic α-chloroketone can react with and inactivate essential fungal enzymes, such as those involved in ergosterol biosynthesis or cell wall synthesis.

Postulated Biological Activity II: Herbicidal Properties

Scientific Rationale

The presence of the 4-chlorophenoxy moiety in CCDB strongly suggests potential herbicidal activity, as this is a key pharmacophore in the widely used class of phenoxy herbicides.[1]

-

Structural Similarity to Phenoxy Herbicides: Phenoxy herbicides, such as 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA ((4-chloro-2-methylphenoxy)acetic acid), are synthetic auxins.[1] They mimic the natural plant hormone indole-3-acetic acid (IAA), causing uncontrolled and disorganized plant growth that ultimately leads to death in susceptible broadleaf weeds.[1] The 4-chlorophenoxy group in CCDB could enable it to interact with auxin-binding proteins in plants.

Proposed Experimental Workflow for Herbicidal Activity Screening

A systematic approach is necessary to evaluate the herbicidal efficacy and selectivity of CCDB.

Caption: Proposed workflow for the evaluation of CCDB's herbicidal properties.

Detailed Experimental Protocols

This initial screen will assess the effect of CCDB on the germination and early growth of both monocot and dicot plants.

Materials:

-

Test Compound: CCDB

-

Plant Species:

-

Dicot: Amaranthus retroflexus (redroot pigweed)

-

Monocot: Echinochloa crus-galli (barnyardgrass)

-

-

Positive Control: 2,4-D

-

Petri dishes with filter paper

-

Growth chamber

Procedure:

-

Preparation of Test Solutions: Prepare a range of concentrations of CCDB in a suitable solvent with a surfactant.

-

Seed Plating: Place a set number of seeds of each plant species on filter paper in petri dishes.

-

Treatment: Apply a standard volume of the test solution to each petri dish.

-

Incubation: Place the petri dishes in a growth chamber with controlled light, temperature, and humidity.

-

Data Collection: After a set period (e.g., 7-14 days), measure the germination rate, root length, and shoot length.

Table 2: Hypothetical Data from Seedling Growth Bioassay (at 100 µM)

| Treatment | A. retroflexus Root Inhibition (%) | E. crus-galli Root Inhibition (%) |

| Control | 0 | 0 |

| CCDB | 85 | 15 |

| 2,4-D | 90 | 10 |

This assay will evaluate the herbicidal activity of CCDB on whole plants under more realistic conditions.

Procedure:

-

Pre-emergence:

-

Plant seeds in pots containing soil.

-

Apply CCDB solution to the soil surface.

-

Monitor for weed emergence and growth over several weeks.

-

-

Post-emergence:

-

Grow plants to a specific stage (e.g., 2-4 true leaves).

-

Apply CCDB solution as a foliar spray.

-

Observe and rate the herbicidal injury over time.

-

Postulated Mechanism of Herbicidal Action

The primary hypothesized mechanism of action for CCDB as a herbicide is its function as a synthetic auxin .

-

Auxin Mimicry: CCDB may bind to auxin receptors, leading to the overstimulation of auxin-responsive genes. This would disrupt normal plant development, causing epinasty, stem twisting, and ultimately, plant death.

Conclusion

1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (CCDB) represents a promising, yet unexplored, chemical entity with significant potential for biological activity. Its structural features provide a strong scientific basis for investigating its fungicidal and herbicidal properties. The experimental workflows and protocols detailed in this guide offer a robust framework for the systematic evaluation of these potential activities and the elucidation of their underlying mechanisms. Further research into CCDB and its analogs could lead to the development of novel and effective agents for crop protection and human health.

References

-

Wikipedia. Phenoxy herbicide. Available at: [Link]

Sources

An In-depth Technical Guide to Phenoxy-Based Herbicides

Introduction

Phenoxy herbicides represent a class of organic compounds that marked a pivotal moment in agricultural history. Their development during the 1940s heralded the era of selective chemical weed control, fundamentally transforming agricultural productivity.[1] These synthetic compounds mimic the action of natural plant growth hormones, specifically auxins, leading to the targeted destruction of broadleaf weeds while leaving grass crops largely unharmed.[2][3] The first commercially successful phenoxy herbicides, 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), were introduced in the mid-1940s and remain in widespread use today due to their efficacy and cost-effectiveness.[2][4][5]

This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of phenoxy-based herbicides. It delves into their mechanism of action, structure-activity relationships, synthesis, environmental fate, and toxicological profiles, offering field-proven insights from a senior application scientist's perspective.

Classification and Chemical Structure

Phenoxy herbicides are derivatives of phenoxyalkanoic acids. They are broadly classified based on the alkanoic acid moiety attached to the phenoxy group. The primary families include:

-

Phenoxyacetic Acids: This group forms the backbone of the phenoxy class and includes the most well-known members, 2,4-D and MCPA.[4]

-

Phenoxypropionic Acids: These compounds, such as Mecoprop (MCPP) and Dichlorprop, feature a chiral center, with herbicidal activity typically residing in the (R)-isomer.[2]

-

Phenoxybutyric Acids: This group includes compounds like 2,4-DB and MCPB. These are not directly herbicidal but act as pro-pesticides.[2][6] In susceptible plants, they undergo β-oxidation, converting them into the active acetic acid forms (2,4-D and MCPA, respectively).[2][6]

The chemical structure, particularly the substitution pattern on the phenyl ring, is critical to their herbicidal activity and selectivity.

Table 1: Major Phenoxy Herbicides and Their Structures

| Common Name | Chemical Name | Chemical Structure | Key Applications |

| 2,4-D | (2,4-dichlorophenoxy)acetic acid |  | Control of broadleaf weeds in cereal crops (wheat, corn, rice), turf, and pastures.[3][4][7] |

| MCPA | (4-chloro-2-methylphenoxy)acetic acid |  | Selective control of broadleaf weeds in cereals, linseed, and grasslands.[5][8][9] |

| Mecoprop (MCPP) | 2-(4-chloro-2-methylphenoxy)propanoic acid |  | Control of broadleaf weeds in turf and cereals, often in combination with other herbicides.[2] |

| 2,4-DB | 4-(2,4-dichlorophenoxy)butyric acid |  | Post-emergence control of broadleaf weeds in legume crops like alfalfa and soybeans.[2][6] |

Mechanism of Action: Synthetic Auxin Mimicry

The primary mode of action for phenoxy herbicides is the disruption of plant growth by mimicking the natural plant hormone indole-3-acetic acid (IAA), or auxin.[10][11][12] Unlike natural auxins, which are tightly regulated by metabolic processes within the plant, synthetic auxins like 2,4-D and MCPA are persistent and overwhelm the plant's hormonal regulatory systems.[13]

When applied to a susceptible broadleaf plant, the herbicide is absorbed through the leaves and roots and translocated to the meristematic tissues—areas of active cell division and growth.[14][15] Here, it initiates a cascade of events leading to uncontrolled and unsustainable growth.[2][8]

The key steps in the mechanism are:

-

Receptor Binding: The synthetic auxin binds to auxin-binding proteins (ABPs), including the TIR1/AFB receptor complex, located in the cell nucleus, membrane, and cytoplasm.[10][12][16]

-

De-repression of Genes: This binding event triggers the degradation of Aux/IAA transcriptional repressor proteins.

-

Gene Activation: The removal of these repressors allows Auxin Response Factors (ARFs) to activate the transcription of numerous auxin-responsive genes.

-

Hormonal Imbalance: This leads to the overproduction of other plant hormones, notably ethylene and abscisic acid (ABA), which contributes to senescence and stress responses.[15]

-

Uncontrolled Growth: The result is a chaotic state of cell division and elongation, causing characteristic symptoms like leaf epinasty (downward curling), stem twisting, callus formation, and damage to vascular tissues.[3][11] This rapid, disorganized growth ultimately depletes the plant's energy reserves, leading to death.[11]

The selectivity of phenoxy herbicides is a key feature. Monocotyledonous plants (grasses, cereals) are generally tolerant, while dicotyledonous plants (broadleaf weeds) are susceptible. This selectivity is attributed to differences in vascular structure, metabolism, and auxin transport mechanisms between the two plant types.[13]

Structure-Activity Relationship (SAR)

The biological activity of phenoxy herbicides is highly dependent on their molecular structure. Variations in the substitution pattern on the aromatic ring and the nature of the side chain can dramatically alter efficacy and selectivity.

-

Aromatic Ring Substitution: The position and type of halogen (typically chlorine) and methyl groups on the phenoxy ring are critical. For example, the chlorine atoms at positions 2 and 4 in 2,4-D are essential for its high activity. The combination of a chlorine at position 4 and a methyl group at position 2 in MCPA also confers high potency.

-

Carboxylic Acid Side Chain: The presence of a carboxylic acid group (or a group that can be metabolized to it) is necessary for auxin-like activity. The length of this side chain influences the mode of action; for instance, phenoxybutyric acids like 2,4-DB require conversion to their acetic acid counterparts within the plant to become active.[2]

-

Stereochemistry: For phenoxypropionic acids like dichlorprop and mecoprop, which possess a chiral carbon, the herbicidal activity is almost exclusively found in the (R)-enantiomer.[2] This stereospecificity highlights the precise structural requirements for binding to the auxin receptor.

Synthesis and Formulation

Chemical Synthesis

The industrial synthesis of phenoxyacetic acid herbicides is typically a variation of the Williamson ether synthesis.[14] The process generally involves reacting a substituted phenol with chloroacetic acid in the presence of a base.

A common method for producing 2,4-D involves these key steps:

-

Phenol Neutralization: 2,4-dichlorophenol is neutralized with a strong base like sodium hydroxide (NaOH) to form sodium 2,4-dichlorophenate.

-

Condensation: The resulting phenate salt is reacted with sodium monochloroacetate. This nucleophilic substitution reaction forms the sodium salt of 2,4-D and sodium chloride as a byproduct.

-

Acidification: The sodium salt of 2,4-D is then acidified, typically with a strong mineral acid like sulfuric acid (H₂SO₄), to precipitate the final 2,4-D acid product.

Formulation Chemistry

Phenoxyacetic acids themselves have low water solubility. To improve their handling, application, and efficacy, they are typically converted into salts or esters.[4]

-

Amine Salts: Reacting the acid form with an amine (e.g., dimethylamine) produces a water-soluble salt. Amine formulations are low in volatility, reducing the risk of off-target drift.

-

Esters: Esterification of the acid with an alcohol (e.g., 2-ethylhexanol) creates an oil-soluble ester. Ester formulations are generally more potent than amine salts as their lipophilic nature allows for better penetration of the waxy cuticle on weed leaves. However, they can be more volatile.[10]

The choice of formulation is a critical experimental decision based on the target weed, crop, and environmental conditions to maximize efficacy while minimizing non-target impact.

Environmental Fate and Transport